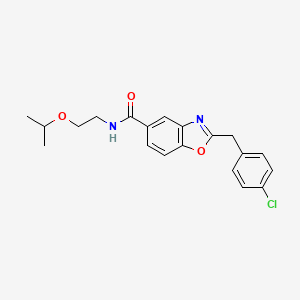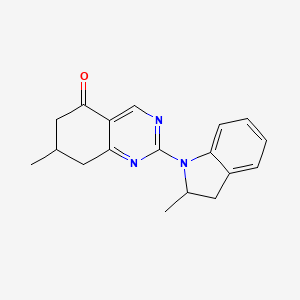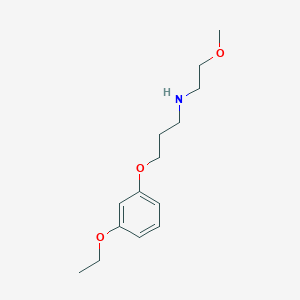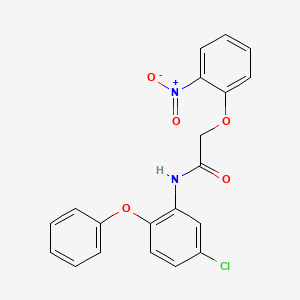
2-(4-chlorobenzyl)-N-(2-isopropoxyethyl)-1,3-benzoxazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorobenzyl)-N-(2-isopropoxyethyl)-1,3-benzoxazole-5-carboxamide, also known as ABX-1431, is a small molecule drug that has been developed as a potential treatment for various neurological disorders.
作用機序
2-(4-chlorobenzyl)-N-(2-isopropoxyethyl)-1,3-benzoxazole-5-carboxamide acts as a selective inhibitor of the enzyme monoacylglycerol lipase (MAGL), which is responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, 2-(4-chlorobenzyl)-N-(2-isopropoxyethyl)-1,3-benzoxazole-5-carboxamide increases the levels of 2-AG, which can activate cannabinoid receptors and modulate various physiological processes. The drug has been shown to have a high selectivity for MAGL, with minimal effects on other enzymes or receptors.
Biochemical and Physiological Effects
2-(4-chlorobenzyl)-N-(2-isopropoxyethyl)-1,3-benzoxazole-5-carboxamide has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective effects. The drug has been shown to reduce inflammation and pain in preclinical models of neuropathic pain and multiple sclerosis. 2-(4-chlorobenzyl)-N-(2-isopropoxyethyl)-1,3-benzoxazole-5-carboxamide has also been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease, suggesting that the drug may have potential as a disease-modifying therapy for neurodegenerative disorders.
実験室実験の利点と制限
2-(4-chlorobenzyl)-N-(2-isopropoxyethyl)-1,3-benzoxazole-5-carboxamide has several advantages for lab experiments, including its high selectivity for MAGL and its ability to modulate the endocannabinoid system. The drug has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good brain penetration. However, the drug has some limitations, including its relatively low potency and the need for further optimization to improve its efficacy and safety.
将来の方向性
There are several future directions for the development of 2-(4-chlorobenzyl)-N-(2-isopropoxyethyl)-1,3-benzoxazole-5-carboxamide and related compounds. One potential direction is the development of more potent and selective MAGL inhibitors with improved pharmacokinetic properties. Another direction is the investigation of the therapeutic potential of 2-(4-chlorobenzyl)-N-(2-isopropoxyethyl)-1,3-benzoxazole-5-carboxamide in other neurological disorders, such as epilepsy and anxiety disorders. Finally, the development of imaging agents to visualize the endocannabinoid system in vivo may provide new insights into the role of this system in health and disease.
合成法
The synthesis of 2-(4-chlorobenzyl)-N-(2-isopropoxyethyl)-1,3-benzoxazole-5-carboxamide involves a multi-step process that begins with the reaction of 4-chlorobenzyl chloride with 2-isopropoxyethylamine to form 2-(4-chlorobenzyl)-N-(2-isopropoxyethyl)amine. This intermediate is then reacted with 2-hydroxybenzoic acid in the presence of a coupling agent to form the final product, 2-(4-chlorobenzyl)-N-(2-isopropoxyethyl)-1,3-benzoxazole-5-carboxamide. The synthesis method has been optimized to yield high purity and high-quality product suitable for scientific research.
科学的研究の応用
2-(4-chlorobenzyl)-N-(2-isopropoxyethyl)-1,3-benzoxazole-5-carboxamide has been extensively studied for its potential therapeutic effects in various neurological disorders, including Parkinson's disease, multiple sclerosis, and neuropathic pain. The drug has been shown to modulate the activity of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including pain, inflammation, and immune function. 2-(4-chlorobenzyl)-N-(2-isopropoxyethyl)-1,3-benzoxazole-5-carboxamide has also been shown to have anti-inflammatory and neuroprotective effects in preclinical models of neurodegenerative diseases.
特性
IUPAC Name |
2-[(4-chlorophenyl)methyl]-N-(2-propan-2-yloxyethyl)-1,3-benzoxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c1-13(2)25-10-9-22-20(24)15-5-8-18-17(12-15)23-19(26-18)11-14-3-6-16(21)7-4-14/h3-8,12-13H,9-11H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVVJNOHJKKHBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCNC(=O)C1=CC2=C(C=C1)OC(=N2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorobenzyl)-N-(2-isopropoxyethyl)-1,3-benzoxazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3-chlorophenyl)-7-(3,4-difluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5212451.png)
![N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5212457.png)
![4-[4-(4-bromophenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5212476.png)
![N-benzyl-6-[4-(3-pyridinylmethoxy)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5212484.png)



![N-[4-(acetylamino)phenyl]-3,5,7-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B5212529.png)

![N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B5212539.png)

![5-{[benzyl(methyl)amino]methyl}-N-[(5-chloro-2-thienyl)methyl]-3-isoxazolecarboxamide](/img/structure/B5212558.png)
![2-(4-bromophenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B5212566.png)